molecular formula C21H28N2O2 B5727235 1-[(2,4-Dimethoxyphenyl)methyl]-4-(2,5-dimethylphenyl)piperazine

1-[(2,4-Dimethoxyphenyl)methyl]-4-(2,5-dimethylphenyl)piperazine

Cat. No.: B5727235
M. Wt: 340.5 g/mol
InChI Key: XZRHUGHYUNQLCD-UHFFFAOYSA-N
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Description

1-[(2,4-Dimethoxyphenyl)methyl]-4-(2,5-dimethylphenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. Piperazines are known for their diverse pharmacological activities and are often used as intermediates in the synthesis of various pharmaceuticals. This compound, in particular, is characterized by the presence of two aromatic rings substituted with methoxy and methyl groups, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-[(2,4-dimethoxyphenyl)methyl]-4-(2,5-dimethylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c1-16-5-6-17(2)20(13-16)23-11-9-22(10-12-23)15-18-7-8-19(24-3)14-21(18)25-4/h5-8,13-14H,9-12,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRHUGHYUNQLCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-Dimethoxyphenyl)methyl]-4-(2,5-dimethylphenyl)piperazine typically involves the reaction of 2,4-dimethoxybenzyl chloride with 2,5-dimethylphenylpiperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall process efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-Dimethoxyphenyl)methyl]-4-(2,5-dimethylphenyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The aromatic rings can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of 2,4-dimethoxybenzaldehyde or 2,4-dimethoxybenzoic acid.

    Reduction: Formation of dihydro derivatives of the aromatic rings.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2,4-Dimethoxyphenyl)methyl]-4-(2,5-dimethylphenyl)piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2,4-Dimethoxyphenyl)methyl]-4-(2,5-dimethylphenyl)piperazine is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of methoxy and methyl groups can influence its binding affinity to receptors and enzymes, potentially modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2,4-Dimethoxyphenyl)methyl]-4-(3-methylphenyl)piperazine
  • 1-[(2,4-Dimethoxyphenyl)methyl]-4-(2-methylphenyl)piperazine
  • 1-[(2,4-Dimethoxyphenyl)methyl]-4-(4-methylphenyl)piperazine

Uniqueness

1-[(2,4-Dimethoxyphenyl)methyl]-4-(2,5-dimethylphenyl)piperazine is unique due to the specific substitution pattern on its aromatic rings, which can influence its chemical reactivity and biological activity. The combination of methoxy and methyl groups in specific positions can lead to distinct pharmacological properties compared to other similar compounds.

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